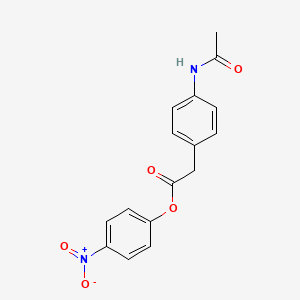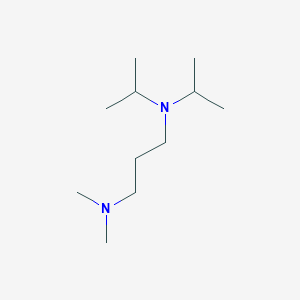
N~1~,N~1~-Dimethyl-N~3~,N~3~-di(propan-2-yl)propane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~-Dimethyl-N~3~,N~3~-di(propan-2-yl)propane-1,3-diamine: is a chemical compound with the molecular formula C11H26N2. It is a diamine, meaning it contains two amine groups, and is characterized by the presence of dimethyl and di(propan-2-yl) substituents on the propane-1,3-diamine backbone. This compound is used in various chemical processes and has applications in different fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Dimethyl-N~3~,N~3~-di(propan-2-yl)propane-1,3-diamine typically involves the reaction of propane-1,3-diamine with isopropyl halides in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amine groups of propane-1,3-diamine attack the carbon atoms of the isopropyl halides, resulting in the formation of the desired product. The reaction conditions usually involve the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
In industrial settings, the production of N1,N~1~-Dimethyl-N~3~,N~3~-di(propan-2-yl)propane-1,3-diamine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of propane-1,3-diamine and isopropyl halides into the reactor, along with a base such as sodium hydroxide or potassium carbonate. The reaction mixture is then heated to the desired temperature, and the product is collected and purified through distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~1~-Dimethyl-N~3~,N~3~-di(propan-2-yl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures ranging from 0°C to 50°C.
Reduction: Lithium aluminum hydride; temperatures ranging from -20°C to 25°C.
Substitution: Alkyl halides, acyl halides; temperatures ranging from 25°C to 100°C.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N~1~,N~1~-Dimethyl-N~3~,N~3~-di(propan-2-yl)propane-1,3-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of N1,N~1~-Dimethyl-N~3~,N~3~-di(propan-2-yl)propane-1,3-diamine involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor by binding to the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with protein receptors, modulating their function and signaling pathways. The specific molecular targets and pathways involved depend on the context of its application.
Comparaison Avec Des Composés Similaires
N~1~,N~1~-Dimethyl-N~3~,N~3~-di(propan-2-yl)propane-1,3-diamine can be compared with other similar compounds such as:
N,N-Dimethyl-1,3-propanediamine: Lacks the di(propan-2-yl) substituents, resulting in different chemical properties and reactivity.
N,N,N’,N’-Tetramethyl-1,3-propanediamine: Contains additional methyl groups, leading to increased steric hindrance and altered reactivity.
N,N-Diethyl-1,3-propanediamine: Contains ethyl groups instead of isopropyl groups, affecting its solubility and chemical behavior.
The uniqueness of N1,N~1~-Dimethyl-N~3~,N~3~-di(propan-2-yl)propane-1,3-diamine lies in its specific substituents, which confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
116714-56-8 |
|---|---|
Formule moléculaire |
C11H26N2 |
Poids moléculaire |
186.34 g/mol |
Nom IUPAC |
N,N-dimethyl-N',N'-di(propan-2-yl)propane-1,3-diamine |
InChI |
InChI=1S/C11H26N2/c1-10(2)13(11(3)4)9-7-8-12(5)6/h10-11H,7-9H2,1-6H3 |
Clé InChI |
SCMZVGQAHFVIPE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CCCN(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





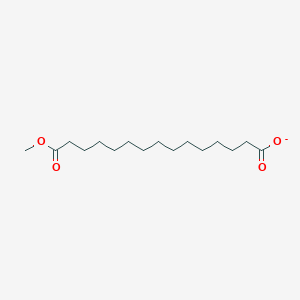
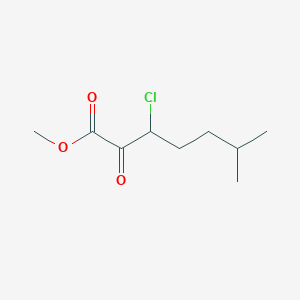
![3',3'-Dimethyl-1'-octadecyl-1',3'-dihydrospiro[1-benzopyran-2,2'-indole]-8-carboxylic acid](/img/structure/B14291384.png)
![3-[2-(2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14291385.png)
![n-(4-Butoxyphenyl)-n'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14291407.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl hexadecanoate](/img/structure/B14291411.png)
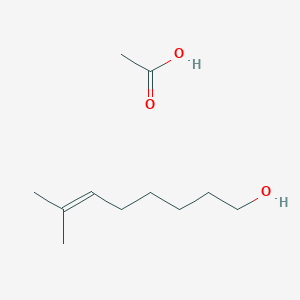

![3-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B14291430.png)

